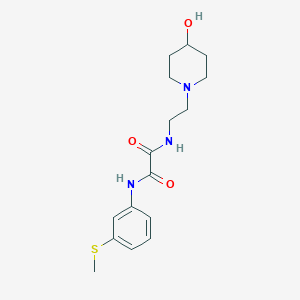

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-23-14-4-2-3-12(11-14)18-16(22)15(21)17-7-10-19-8-5-13(20)6-9-19/h2-4,11,13,20H,5-10H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNOEPFYLUOVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxypiperidine

4-Hydroxypiperidine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding 1-(2-aminoethyl)-4-hydroxypiperidine. The base deprotonates the piperidine nitrogen, facilitating attack on the chloroethylamine electrophile.

Key Reaction Conditions

Purification and Characterization

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/methanol eluent). Characterization by $$ ^1H $$-NMR confirms the presence of the ethylamine side chain ($$ \delta $$ 2.6–3.1 ppm, multiplet) and the piperidine hydroxyl group ($$ \delta $$ 4.8 ppm, broad singlet).

Preparation of the 3-(Methylthio)phenyl Component

The 3-(methylthio)aniline intermediate is synthesized through sulfidation of 3-iodoaniline.

Thiolation of 3-Iodoaniline

3-Iodoaniline reacts with sodium thiomethoxide (NaSCH$$ _3 $$) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, yielding 3-(methylthio)aniline via nucleophilic aromatic substitution. The reaction is catalyzed by copper(I) iodide (5 mol%).

Key Reaction Conditions

Alternative Routes

Alternative methods include:

- Methylation of 3-mercaptoaniline: Treatment with methyl iodide in the presence of potassium carbonate.

- Cross-coupling: Palladium-catalyzed coupling of 3-bromoaniline with methylthiolate.

Oxalamide Bond Formation via Coupling Reactions

The final step involves coupling 2-(4-hydroxypiperidin-1-yl)ethylamine with 3-(methylthio)aniline using oxalic acid derivatives.

Carbodiimide-Mediated Coupling

A mixture of 2-(4-hydroxypiperidin-1-yl)ethylamine (1.0 equivalent), 3-(methylthio)aniline (1.0 equivalent), and oxalic acid (0.5 equivalent) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalent) in dichloromethane (DCM) at 25°C for 24 hours. EDC activates the oxalic acid carbonyl groups, enabling sequential amide bond formation.

Key Reaction Conditions

Alternative Oxalyl Chloride Method

Oxalyl chloride (1.1 equivalents) reacts with 3-(methylthio)aniline in tetrahydrofuran (THF) to form the monoacyl chloride intermediate, which is subsequently treated with 2-(4-hydroxypiperidin-1-yl)ethylamine to yield the target compound. This method requires strict anhydrous conditions.

Key Reaction Conditions

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| EDC/DMAP Coupling | Mild conditions, high functional group tolerance | Requires stoichiometric coupling agent | 60–75% |

| Oxalyl Chloride Route | Rapid reaction, no catalyst needed | Moisture-sensitive, intermediate isolation | 55–70% |

The EDC-mediated method is preferred for scalability, while the oxalyl chloride route offers faster reaction times.

Optimization and Scale-Up Considerations

Solvent Selection

Protecting Group Strategies

The 4-hydroxypiperidine hydroxyl group may require protection (e.g., as a tert-butyldimethylsilyl ether) during alkylation to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Green Chemistry Alternatives

Ruthenium-catalyzed dehydrogenative coupling of ethylene glycol and amines, as reported by Gellrich et al., offers a solvent-free route to oxalamides but is limited to symmetric derivatives.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the oxalamide linkage can produce primary or secondary amines .

Scientific Research Applications

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group can bind to enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Variations and Functional Groups

The oxalamide scaffold is highly modular, allowing diverse substitutions that impact biological activity, toxicity, and regulatory status. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Oxalamide Derivatives

Toxicological and Metabolic Profiles

- Safety Margins: S336 and its analogs have well-established toxicological profiles, with exposure levels in Europe and the USA (0.0002–0.003 µg/kg bw/day) far below NOELs . The target compound’s hydroxyl and methylthio groups may necessitate specific metabolism studies, as sulfur-containing compounds often undergo sulfation or oxidation.

- CYP Inhibition : While S5456 shows moderate CYP3A4 inhibition, definitive assays indicate <50% inhibition for most oxalamides at 10 µM, suggesting low drug-drug interaction risk .

Biological Activity

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

This compound features a piperidine derivative and a methylthio-substituted phenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate cellular signaling pathways through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, potentially blocking or activating them, thereby influencing physiological responses.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects.

- Neuroprotective Effects : The compound's ability to protect neurons from oxidative stress has been documented, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory disorders.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study 1 : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong antitumor potential.

- Study 2 : In an animal model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.